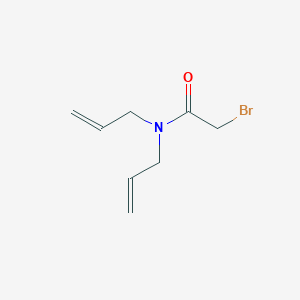

N,N-Diallyl-2-bromoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQJYRFAMLETNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569897 | |

| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60277-03-4 | |

| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diallyl-2-bromoacetamide for Advanced Research Applications

Introduction: The Strategic Importance of N,N-Diallyl-2-bromoacetamide

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates two key reactive moieties: a bromoacetamide group and diallylamine functionality. The bromoacetamide portion serves as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This characteristic makes it a valuable building block for the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

The diallyl group, on the other hand, offers opportunities for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Organosulfur compounds containing allyl groups, such as those found in garlic, have been investigated for their potential health benefits, including anticancer and anti-inflammatory activities[1][2][3][4][5][6][7]. The incorporation of the diallyl motif into a drug candidate could therefore be a strategic design element to enhance its therapeutic profile.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of bromoacetyl bromide with diallylamine.

Caption: Nucleophilic Acyl Substitution Mechanism.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a bromide ion as a leaving group. A second molecule of diallylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, forming diallylammonium bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acylation of secondary amines[8][9].

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Diallylamine | 98% | Sigma-Aldrich |

| Bromoacetyl bromide | 97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | |

| Magnesium sulfate (MgSO₄) | Anhydrous | |

| Round-bottom flask | 250 mL, three-necked | |

| Dropping funnel | 100 mL | |

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel | 500 mL | |

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diallylamine (7.78 g, 0.08 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Bromoacetyl Bromide: While stirring vigorously, add a solution of bromoacetyl bromide (8.07 g, 0.04 mol) in 50 mL of anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine (saturated NaCl solution)[10].

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Caption: Experimental Workflow for Synthesis.

Purification

The crude product can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

(500 MHz, CDCl₃, δ in ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.8 | m | 2H | -CH=CH₂ | The vinyl proton is expected to be a multiplet due to coupling with the adjacent vinyl protons. |

| ~5.2 | m | 4H | -CH=CH ₂ | The terminal vinyl protons will appear as a multiplet. |

| ~4.0 | d | 4H | -N-CH ₂-CH= | The allylic protons adjacent to the nitrogen will be a doublet due to coupling with the vinyl proton. |

| ~3.9 | s | 2H | Br-CH ₂-C=O | The methylene protons adjacent to the bromine and carbonyl group will appear as a singlet. |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

(125 MHz, CDCl₃, δ in ppm)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~167 | C =O | The carbonyl carbon of the amide is expected in this region[8][11][12][13][14]. |

| ~132 | -C H=CH₂ | The internal vinyl carbons are expected in this range. |

| ~118 | -CH=C H₂ | The terminal vinyl carbons will be shifted upfield compared to the internal vinyl carbons. |

| ~50 | -N-C H₂- | The allylic carbons attached to the nitrogen are expected in this region. |

| ~28 | Br-C H₂- | The carbon attached to the bromine will be in the aliphatic region. |

Predicted FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1650 | C=O stretch | Amide |

| ~3080 | C-H stretch | Alkene (=C-H) |

| ~1640 | C=C stretch | Alkene |

| ~2980, 2920 | C-H stretch | Alkane (-CH₂-) |

| ~680 | C-Br stretch | Alkyl bromide |

Safety Precautions and Waste Disposal

Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Bromoacetyl Bromide: Use a syringe or cannula for transfers to avoid exposure to air and moisture.

-

Quenching: Any residual bromoacetyl bromide can be quenched by slowly adding it to a stirred, cold solution of sodium bicarbonate.

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Applications in Drug Discovery and Development

This compound is a valuable tool for drug discovery, primarily due to its potential as a covalent inhibitor. The bromoacetamide moiety can react with nucleophilic amino acid residues, most notably cysteine, in the active or allosteric sites of target proteins[10]. This covalent interaction can lead to irreversible or long-lasting inhibition, which can offer advantages in terms of potency and duration of action.

The diallyl groups can serve several purposes in drug design:

-

Modulation of Physicochemical Properties: The lipophilicity and steric bulk of the diallyl groups can be fine-tuned to optimize a compound's solubility, permeability, and metabolic stability.

-

Bioactivity: As mentioned, diallyl-containing compounds have shown a range of biological activities. Incorporating this moiety may impart additional beneficial pharmacological properties to a drug candidate[1][2][3][4][5][6][7][15][16].

-

Further Functionalization: The alkene functionalities of the allyl groups provide synthetic handles for subsequent chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This in-depth technical guide provides a comprehensive and practical protocol for the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can reliably produce this valuable building block for their drug discovery and development programs. The unique combination of a covalent warhead and a tunable diallyl moiety makes this compound a promising scaffold for the design of novel therapeutics.

References

-

ChemHelp, A. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. [Link]

-

Srivastava, A. K., Pandey, A. K., Jain, S., & Misra, N. (2014). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for comparison in the frequency range of 1800 cm⁻¹–400 cm⁻¹. [Image]. ResearchGate. [Link]

-

Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved January 15, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 15, 2026, from [Link]

-

Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved January 15, 2026, from [Link]

-

Mitra, S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13. [Link]

-

Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6747–6755. [Link]

-

Puccinelli, M., & Stan, S. D. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. International Journal of Molecular Sciences, 18(8), 1645. [Link]

-

Puccinelli, M., & Stan, S. D. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. PubMed, 28788092. [Link]

-

Chemical shifts. (n.d.). Retrieved January 15, 2026, from [Link]

-

Li, W.-R., et al. (2019). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 24(11), 2131. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

IR Absorption Table. (n.d.). Retrieved January 15, 2026, from [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 15, 2026, from [Link]

-

Kumar, A., et al. (2017). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. International Journal of Molecular Sciences, 18(11), 2297. [Link]

-

Zhang, M., et al. (2023). Diallyl Trisulfide, a Major Bioactive Constituent of Garlic, Promotes Colonic Mucosal Healing in Ulcerative Colitis through Accelerating Focal Adhesion Assembly and Consequent Epithelial Cell Migration via the Rab21-Integrin β1-Fak Pathway. Molecular Nutrition & Food Research, 67(12), e2200784. [Link]

-

A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 15, 2026, from [Link]

-

He, L., et al. (2021). Molecular mechanisms for the anti-cancer effects of diallyl disulfide. Food & Function, 12(20), 9637–9653. [Link]

-

He, L., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Evidence-Based Complementary and Alternative Medicine, 2021, 5103626. [Link]

-

He, L., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Evidence-Based Complementary and Alternative Medicine, 2021. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 15, 2026, from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

-

ChemHelp, A. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 15, 2026, from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 56(13), 2559–2563. [Link]

-

Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

Sources

- 1. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. compoundchem.com [compoundchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diallyl Trisulfide, a Major Bioactive Constituent of Garlic, Promotes Colonic Mucosal Healing in Ulcerative Colitis through Accelerating Focal Adhesion Assembly and Consequent Epithelial Cell Migration via the Rab21-Integrin β1-Fak Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N,N-Diallyl-2-bromoacetamide

An In-Depth Technical Guide to N,N-Diallyl-2-bromoacetamide: Properties, Synthesis, and Applications

Executive Summary

This compound is a bifunctional organic compound poised for significant utility in advanced chemical applications. Possessing two distinct reactive centers—a versatile bromoacetyl group for selective alkylation and two allyl functionalities for polymerization—this molecule serves as a powerful building block in materials science, bioconjugation, and synthetic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis protocol with mechanistic rationale, an exploration of its dual-mode reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction to a Bifunctional Reagent

This compound (CAS 60277-03-4) is a substituted amide featuring a reactive bromine atom on the α-carbon relative to the carbonyl group.[1] Its structure is uniquely characterized by the presence of two terminal alkene groups, rendering it a valuable monomer or cross-linking agent, and a bromoacetyl moiety, a well-established electrophilic group for covalent modification of nucleophiles. This dual functionality allows for orthogonal chemical strategies, where one part of the molecule can be engaged in a reaction (e.g., polymerization) while the other remains available for subsequent modification (e.g., conjugation to a biomolecule). This guide aims to consolidate the available information and provide expert insights into leveraging this reagent's full potential.

Physicochemical & Spectroscopic Profile

Comprehensive experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, we can establish a reliable profile.

Table 1: Physicochemical Properties of this compound

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 60277-03-4 | Alfa Chemistry[1] |

| Molecular Formula | C₈H₁₁BrNO | Alfa Chemistry[1] |

| Molecular Weight | 218.09 g/mol | Alfa Chemistry[1] |

| Physical Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar bromoacetamides and the presence of allyl groups, which can lower the melting point compared to saturated analogs. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in water. | Based on general solubility principles for halogenated organic amides. |

| Stability | Sensitive to light and moisture. May polymerize upon exposure to light or heat.[2] | Inferred from the reactivity of the allyl groups and the known sensitivity of related N-bromo compounds.[3] |

Anticipated Spectroscopic Characteristics

While specific spectra are not publicly available, the following characteristics can be predicted, providing a framework for structural validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the different proton environments:

-

A singlet for the two protons of the bromoacetyl group (-CH₂Br), likely in the range of 3.8-4.2 ppm.

-

Multiplets for the allyl group protons: a doublet for the two methylene groups adjacent to the nitrogen (-N-CH₂-), a multiplet for the vinyl proton (-CH=), and multiplets for the terminal vinyl protons (=CH₂).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:

-

A strong C=O (amide I) stretch around 1650-1680 cm⁻¹.

-

A C=C (alkene) stretch near 1640 cm⁻¹.

-

C-N stretching vibrations.

-

A C-Br stretch, typically found in the fingerprint region (< 800 cm⁻¹).

-

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would likely involve the loss of the bromine atom (-Br), allyl groups (-C₃H₅), or the entire bromoacetyl moiety.

Synthesis and Purification Protocol

The synthesis of this compound is achieved through the acylation of diallylamine with bromoacetyl bromide.[5] This method is efficient and proceeds under straightforward reaction conditions.

Experimental Protocol: Synthesis of N,N-Diallyl-α-bromoacetamide[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve bromoacetyl bromide (80 g, 0.4 mol) in methylene dichloride (200 ml).

-

Cooling: Cool the solution to approximately -78°C using a dry ice/acetone bath. This step is critical to control the exothermicity of the acylation reaction and prevent side reactions.

-

Reagent Addition: Add diallylamine (78 g, 0.8 mol) dropwise to the stirred, cooled solution. The use of excess diallylamine serves both as the nucleophile and as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and continue stirring overnight to ensure the reaction proceeds to completion.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove diallylamine hydrobromide salt.

-

Perform a subsequent wash with an aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities.

-

Wash again with water to remove any residual salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N,N-diallyl-α-bromoacetamide. The reported yield for this procedure is 38 g.[5]

-

Purification (Recommended): While the source protocol concludes with evaporation, for applications requiring high purity, purification via column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Moieties

The utility of this compound stems from the distinct and controllable reactivity of its two primary functional groups.

The Bromoacetyl Moiety: An Electrophilic Handle for Alkylation

The carbon atom bearing the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

-

Thiol Reactivity: Of particular importance in drug development is its reaction with thiols (R-SH), such as the side chain of cysteine residues in proteins. The reaction is typically rapid and highly chemoselective at physiological or slightly basic pH. Studies on related bromoacetyl compounds show a strong kinetic preference for reaction with thiols over other nucleophiles like amines at pH values around 9.0.[6] This selectivity is fundamental to its application in bioconjugation for creating well-defined protein-small molecule conjugates.

The Diallyl Moiety: A Gateway to Polymerization

The two terminal allyl groups are amenable to a variety of polymerization reactions, most notably free-radical polymerization. This allows the molecule to be used as:

-

A Monomer: To be incorporated into a polymer backbone, introducing a pendant bromoacetyl group at each monomer unit.

-

A Cross-linking Agent: To create networks within polymer chains, enhancing the mechanical properties and stability of the resulting material.

The related compound, N-allyl-2-bromoacetamide, has been utilized in the preparation of dynamic polymers, highlighting the utility of the allyl group in materials science.[7]

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound opens doors to several high-impact applications.

-

Functional Polymers and Hydrogels: The allyl groups can be polymerized to form a polymer backbone, leaving the bromoacetyl groups as reactive handles along the chain. These functionalized polymers can then be used to immobilize proteins, enzymes, or other ligands for applications in biosensors, affinity chromatography, or catalysis.

-

Bioconjugation and Targeted Drug Delivery: The bromoacetyl moiety is an ideal tool for covalently attaching the molecule to therapeutic proteins or antibodies. The remaining allyl groups can then be used for secondary modifications, such as attaching imaging agents, solubility enhancers, or another therapeutic payload. This strategy is highly relevant to the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapies. The use of prodrug strategies to improve the physicochemical and pharmacokinetic properties of drug candidates is a well-established approach in modern drug discovery.[8]

-

Surface Modification: Surfaces can be functionalized with diallylamine and subsequently reacted with bromoacetyl bromide to introduce the reactive bromoacetamide group. This allows for the covalent attachment of biomolecules to create biocompatible or biospecific surfaces for medical implants, diagnostic devices, and cell culture platforms.

Safety, Handling, and Storage

-

Health Hazards: Assumed to be harmful if swallowed, corrosive, and capable of causing severe skin and eye burns.[10][11] Contact with tissues may cause irritation.[12]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, vapors, or mists.[11] Do not allow the substance to come into contact with skin, eyes, or clothing.[10]

-

Wash hands thoroughly after handling.[10]

-

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] A freezer is recommended for long-term storage to inhibit degradation and potential polymerization.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for chemical innovation. Its dual reactivity allows for the elegant synthesis of complex, functional materials and bioconjugates. For researchers in materials science, the ability to create functionalized polymers and hydrogels is of immense value. For professionals in drug development, the chemoselective alkylating properties of the bromoacetyl group provide a reliable method for conjugating payloads to biologics. By understanding its synthesis, properties, and reactivity, scientists can effectively harness the potential of this powerful bifunctional molecule to advance their research and development goals.

References

-

PubChem. N-Bromoacetamide. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of N,N-diallyl-α-bromoacetamide. [Link]

-

PubChem. 2-Bromoacetamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]

-

Briand, J. P., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 236-245. [Link]

-

ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

-

NIST WebBook. 2-Bromoacetamide. [Link]

-

NIST WebBook. Acetamide, N-(2-bromophenyl)-. [Link]

-

ResearchGate. (PDF) 2-Bromoacetamide. [Link]

-

NIST WebBook. 2-Bromoacetamide. [Link]

-

PubChem. 2-Bromo-n,n-diphenylacetamide. National Center for Biotechnology Information. [Link]

-

Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(8). [Link]

-

Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-ALLYL-2-BROMO-ACETAMIDE | 126265-30-3 [chemicalbook.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

N,N-Diallyl-2-bromoacetamide: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of N,N-Diallyl-2-bromoacetamide (CAS Number: 60277-03-4), a bifunctional molecule possessing both a reactive electrophilic center and polymerizable allyl groups. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes the available chemical data, outlines a robust synthesis protocol, and delves into its anticipated reactivity and diverse applications. While specific experimental data for this compound is limited in published literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a comprehensive and predictive overview. We will explore its potential as a covalent binder for bioconjugation, a precursor in pharmaceutical synthesis, and a crosslinking agent in polymer chemistry.

Introduction and Molecular Overview

This compound is a fascinating, yet underexplored, chemical entity that presents a unique combination of reactive functional groups.[1] At its core, the molecule features a bromoacetamide moiety, a well-known alkylating agent, and two allyl groups attached to the amide nitrogen. This dual functionality makes it a versatile building block for a range of chemical transformations.

The bromoacetyl group provides a potent electrophilic site, susceptible to nucleophilic attack, making it an ideal candidate for covalent modification of biological macromolecules, such as proteins.[2][3] The diallyl functionality, on the other hand, opens the door to polymerization and crosslinking reactions, suggesting applications in materials science for the creation of novel hydrogels and other polymers.[4][5] This guide aims to illuminate the chemical personality of this molecule, providing a foundational understanding for its strategic deployment in research and development.

Chemical Identity and Properties

A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1. It is important to note that while some physical properties are available from chemical suppliers, experimental verification is recommended.

| Property | Value | Source(s) |

| CAS Number | 60277-03-4 | [1] |

| Molecular Formula | C₈H₁₂BrNO | [1] |

| Molecular Weight | 218.09 g/mol | [1] |

| IUPAC Name | 2-bromo-N,N-bis(prop-2-en-1-yl)acetamide | [1] |

| Synonyms | N,N-Diallylbromoacetamide, 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | [1] |

| Predicted Boiling Point | 285.274°C at 760 mmHg | [6] |

| Predicted Density | 1.421 g/cm³ | [6] |

| Predicted Refractive Index | 1.491 | [6] |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The most common and efficient laboratory-scale preparation involves the reaction of diallylamine with bromoacetyl bromide.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related bromoacetamides.

Materials:

-

Diallylamine (2 equivalents)

-

Bromoacetyl bromide (1 equivalent)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromoacetyl bromide in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add diallylamine dropwise to the cooled solution of bromoacetyl bromide with vigorous stirring. The diallylamine acts as both the nucleophile and the base to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with deionized water and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash again with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Due to the restricted rotation around the amide C-N bond, the signals for the allyl groups may be broadened or appear as two distinct sets of resonances.

-

CH₂-Br (a): A singlet around δ 3.8-4.0 ppm.

-

N-CH₂ (b): A doublet around δ 3.9-4.2 ppm.

-

=CH (c): A multiplet (likely a ddt) around δ 5.7-5.9 ppm.

-

=CH₂ (d): Two multiplets (or a multiplet) around δ 5.1-5.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

C=O: A signal in the range of δ 165-170 ppm.

-

=CH: A signal around δ 130-135 ppm.

-

=CH₂: A signal around δ 115-120 ppm.

-

N-CH₂: A signal in the range of δ 45-55 ppm.

-

CH₂-Br: A signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O (amide I band): A strong absorption around 1650-1680 cm⁻¹.

-

C=C (alkene): A medium absorption around 1640-1650 cm⁻¹.

-

=C-H (alkene): A medium absorption around 3010-3095 cm⁻¹.

-

C-N (amide): A medium absorption around 1400-1450 cm⁻¹.

-

C-Br: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z 217 and 219 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Loss of a bromine atom (M-Br)⁺ would be a prominent fragment. Other fragments would arise from the cleavage of the allyl groups.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two key functional moieties: the α-bromoacetamide and the terminal allyl groups.

The α-Bromoacetamide Moiety: A Potent Electrophile

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

Caption: Sₙ2 reaction at the α-carbon.

The reactivity of the α-bromoacetamide group makes it a valuable tool for the covalent modification of biomolecules.[3][15] Thiol groups, such as those in cysteine residues of proteins, are particularly effective nucleophiles for this reaction, leading to the formation of a stable thioether linkage.[2] This targeted covalent modification is a powerful strategy in drug discovery for achieving high potency and prolonged duration of action.

The Diallyl Moiety: A Gateway to Polymerization

The two terminal allyl groups on the nitrogen atom are capable of undergoing free-radical polymerization. This allows this compound to act as a crosslinking agent, forming three-dimensional polymer networks.[4][5] This property is particularly useful in the synthesis of hydrogels, where the degree of crosslinking can be controlled to tune the mechanical properties and swelling behavior of the material.[4]

Caption: Free-radical polymerization of the diallyl groups.

Applications in Research and Development

The unique bifunctional nature of this compound opens up a wide range of potential applications in both the life sciences and material sciences.

Covalent Inhibitors and Chemical Probes

The bromoacetamide "warhead" is a well-established electrophile for targeting nucleophilic residues in proteins, most notably cysteine.[2][3] this compound can therefore be used as a starting point for the design of covalent inhibitors of enzymes or as a chemical probe for identifying and labeling specific proteins in complex biological systems. The allyl groups can also serve as a handle for further functionalization, for example, through click chemistry after an initial covalent binding event.

Pharmaceutical Intermediate

As a "Bulk Drug Intermediate", this compound can serve as a versatile scaffold in the synthesis of more complex pharmaceutical agents. The bromoacetyl group can be displaced by a variety of nucleophiles to introduce new functionalities, while the allyl groups can be modified through reactions such as hydroboration-oxidation, dihydroxylation, or metathesis.

Crosslinking Agent for Polymers and Hydrogels

The presence of two polymerizable allyl groups makes this compound an attractive candidate for use as a crosslinking agent.[4][5] It can be copolymerized with other monomers to create functional polymers and hydrogels. The bromoacetamide moiety within the polymer network would remain available for subsequent modification, allowing for the creation of "smart" materials that can be functionalized post-polymerization. For example, biomolecules could be covalently attached to the hydrogel for applications in tissue engineering or drug delivery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related bromoacetamide compounds.[7] It should be handled as a hazardous substance.

-

Toxicity: Bromoacetamides are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: It is expected to be a severe irritant to the eyes, skin, and respiratory tract.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to light and moisture.

Conclusion

This compound is a molecule with significant untapped potential. Its bifunctional nature as both a potent electrophile and a polymerizable crosslinker makes it a valuable tool for a diverse range of applications, from the development of targeted covalent therapeutics to the creation of advanced functional materials. While further experimental characterization is needed to fully elucidate its properties, this guide provides a solid, scientifically-grounded framework for researchers and developers to begin exploring the capabilities of this versatile chemical building block.

References

-

The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels. Carbohydrate Research. 2011. [Link]

-

N-Bromoacetamide. PubChem. [Link]

-

N-ALLYL-2-BROMO-ACETAMIDE. LookChem. [Link]

-

2-Bromoacetamide. PubChem. [Link]

-

Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed. [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-Bromoacetamide. PMC - NIH. [Link]

-

2-Bromoacetamide. NIST WebBook. [Link]

-

Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]

-

Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. PMC - NIH. [Link]

-

Non-Enzymatic Covalent Modifications as a New Chapter in the Histone Code. PMC - NIH. [Link]

-

2-bromo-N,N-bis(prop-2-enyl)acetamide price & availability. MOLBASE. [Link]

-

Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. NIH. [Link]

-

Covalent Lipid Modifications of Proteins. PMC - PubMed Central. [Link]

-

13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

-

Acetamide, N-(2-bromophenyl)-. NIST WebBook. [Link]

-

Synthesis and applications of cross-linked poly(diallyldimethyl ammonium chloride) and its derivative copolymers as efficient phase transfer catalyst for nucleophilic substitution reactions. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-Bromoacetamide. ResearchGate. [Link]

-

2-Bromoacetamide. NIST WebBook. [Link]

-

Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]

-

1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). ResearchGate. [Link]

- Method for synthesizing bromoacetamide.

-

What Is The Process Of Polyamide Crosslinking?. YouTube. [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromoacetamide [webbook.nist.gov]

- 11. 2-BROMOACETAMIDE(683-57-8) IR Spectrum [m.chemicalbook.com]

- 12. 2-Bromoacetamide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 15. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of N,N-Diallyl-2-bromoacetamide in Aqueous Buffers: A Comprehensive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diallyl-2-bromoacetamide is a reactive chemical entity whose utility in synthetic chemistry and potential as a pharmacological probe necessitates a thorough understanding of its physicochemical properties. As an α-haloacetamide, its structure suggests a susceptibility to nucleophilic attack and hydrolysis, making its characterization in aqueous media a critical prerequisite for any application in biological or formulation sciences. This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound. We delve into the causality behind experimental design, present detailed, field-proven protocols for solubility and stability assessment, and offer insights into interpreting the resulting data. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory relevance.[1][2]

Section 1: The Foundational Importance of Solubility and Stability

In drug development and life sciences research, the aqueous solubility and stability of a compound are not mere data points; they are fundamental determinants of its potential success.[1][3]

-

Solubility directly impacts bioavailability for in vivo applications and dictates the achievable concentration in in vitro assays. Poor aqueous solubility can be a significant barrier, leading to inadequate drug absorption or precipitation in experimental media.[4]

-

Stability defines a compound's shelf-life and its integrity under experimental or physiological conditions.[3] Degradation can lead to a loss of potency and, more critically, the formation of unknown impurities or toxic byproducts.[1]

For this compound, the electrophilic carbon adjacent to the bromine atom and the amide bond are two key structural features prone to degradation in aqueous environments. Therefore, a systematic evaluation of its behavior in buffers of varying pH and at different temperatures is indispensable.

Section 2: Aqueous Solubility Determination

The "solubility" of a compound can be defined in several ways, but for most applications, the thermodynamic equilibrium solubility is the most crucial parameter. It represents the true saturation point of the compound in a given solvent system at equilibrium.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is universally recognized as the definitive technique for determining thermodynamic solubility.[1] Its principle is simple: agitating an excess of the solid compound in a solvent until equilibrium is reached, then measuring the concentration of the dissolved solute.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous buffers.

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Aqueous Buffers:

-

pH 4.0 (Acetate buffer)

-

pH 7.4 (Phosphate-buffered saline, PBS)

-

pH 9.0 (Borate buffer)

-

-

Acetonitrile (HPLC grade)

-

Purified Water (USP grade)

-

Shaking incubator or orbital shaker

-

Microcentrifuge

-

Calibrated analytical balance and pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each buffer system). A common starting point is to add 5-10 mg of compound to 1 mL of buffer. The key is to ensure undissolved solid remains visible at the end of the experiment.[1]

-

Equilibration: Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for at least 24 to 48 hours. Causality Note: This extended agitation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all solid material.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet to prevent inaccurate, artificially high concentration measurements.

-

Dilution & Analysis: Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated stability-indicating HPLC-UV method (see Section 4 for details).

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Acetate Buffer | 4.0 | 25 | [Insert Data] | [Insert Data] |

| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Borate Buffer | 9.0 | 25 | [Insert Data] | [Insert Data] |

| PBS | 7.4 | 37 | [Insert Data] | [Insert Data] |

Workflow Visualization

Section 3: Stability Profiling in Aqueous Buffers

A stability study for this compound must be designed to probe its susceptibility to hydrolysis, a primary degradation pathway for α-haloacetamides.[5][6] Forced degradation, or stress testing, is an essential tool used to identify potential degradation products and elucidate degradation pathways, which is mandated by ICH guidelines for drug development.[2][7]

Forced Degradation Experimental Design

The experiment aims to measure the rate of degradation of the parent compound under defined conditions of pH and temperature over time.

Objective: To evaluate the stability of this compound and determine its degradation kinetics in aqueous buffers of varying pH at ambient and accelerated temperatures.

Materials and Reagents:

-

This compound

-

Aqueous Buffers (pH 4.0, 7.4, 9.0 as described previously)

-

Acetonitrile (HPLC grade)

-

Temperature-controlled incubators or water baths (e.g., 25°C and 40°C)

-

Volumetric flasks and pipettes

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a high concentration (e.g., 10 mg/mL). Causality Note: Using a non-aqueous, inert solvent for the stock minimizes degradation prior to the start of the experiment.

-

Reaction Initiation: For each condition (e.g., pH 4.0 at 40°C), add a small, precise volume of the stock solution to a pre-warmed buffer solution to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of acetonitrile should be kept low (<1-2%) to ensure the solution properties are dominated by the aqueous buffer.

-

Time-Point Sampling (T=0): Immediately after mixing, withdraw the first sample (t=0). This sample represents the initial concentration of the intact compound.

-

Incubation: Store the reaction vials in the designated temperature-controlled environment, protected from light.[8]

-

Subsequent Sampling: Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate; faster degradation requires more frequent early sampling.

-

Sample Quenching & Analysis: Immediately dilute the collected samples in the mobile phase to quench the reaction and prepare them for analysis. Analyze all samples using a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.[9]

Anticipated Degradation Pathway: Hydrolysis

The primary anticipated degradation mechanism is hydrolysis. This can occur via two main routes for α-bromoacetamides:

-

SN2 Nucleophilic Substitution: A water molecule or hydroxide ion attacks the electrophilic α-carbon, displacing the bromide ion to form N,N-Diallyl-2-hydroxyacetamide. This pathway is often accelerated under basic conditions.[10][11]

-

Amide Bond Hydrolysis: Under strongly acidic or basic conditions, the amide bond itself can be cleaved, yielding diallylamine and 2-bromoacetic acid (which may further hydrolyze to glycolic acid).[12][13]

The relative contribution of these pathways is highly dependent on pH and temperature.[12]

Degradation Pathway Visualization

Data Presentation: Stability Profile

Data should be tabulated to show the percentage of the parent compound remaining over time.

| Time (hours) | % Remaining (pH 4.0, 40°C) | % Remaining (pH 7.4, 40°C) | % Remaining (pH 9.0, 40°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | [Insert Data] | [Insert Data] | [Insert Data] |

| 4 | [Insert Data] | [Insert Data] | [Insert Data] |

| 8 | [Insert Data] | [Insert Data] | [Insert Data] |

| 24 | [Insert Data] | [Insert Data] | [Insert Data] |

| 48 | [Insert Data] | [Insert Data] | [Insert Data] |

Section 4: The Analytical Backbone: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of both solubility and stability studies. A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration without interference from excipients, impurities, or degradation products.[14]

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography with UV/PDA Detection (RP-HPLC-UV/PDA).[9]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector should be used to confirm peak purity across all stress conditions.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9] Specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks generated during the forced degradation study.

Section 5: Synthesis and Field-Proven Insights

The data generated from these studies provide a comprehensive portrait of this compound's behavior in aqueous systems.

Expected Outcomes & Interpretation:

-

Solubility: The solubility may show some pH dependence, which can inform formulation strategies. For instance, if the compound is more soluble at a lower pH, an acidic formulation buffer might be chosen.

-

Stability: It is highly probable that this compound will exhibit significant degradation in neutral to alkaline buffers, with the degradation rate increasing with both pH and temperature.[10][15] The most stable conditions are likely to be found in the slightly acidic pH range (e.g., pH 4-5) and under refrigerated storage. The rate of hydrolysis generally increases about 10-fold for every one-unit increase in pH in the alkaline range.[10]

Actionable Recommendations for Researchers:

-

Formulation Development: For creating aqueous formulations, use a slightly acidic buffer (pH 4-5) and include a thorough stability program to establish an appropriate shelf-life.

-

In Vitro Assays: When preparing stock solutions for cell-based or biochemical assays, dissolve the compound in an inert solvent like DMSO or ethanol. For the final dilution into aqueous assay media (typically pH ~7.4), this should be done immediately before use to minimize degradation during the experiment.

-

Storage: Aqueous solutions of this compound are not recommended for long-term storage. If temporary storage is necessary, use an acidic buffer and keep the solution at 2-8°C. Solid compound should be stored protected from moisture.[16]

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently advance their work with this compound.

References

- Benchchem. Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- Pharmaceutical Technology. Defining Drug Stability with Dissolution Testing. (2020-08-02).

- ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products.

- Jayawardana, B. et al. Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. Chemosphere. (2023).

- Wang, W. et al. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Water Research. (2018-10-15).

- Arctom Scientific. CAS NO. 60277-03-4 | this compound.

- Alfa Chemistry. CAS 60277-03-4 this compound.

- PubChem. N-Bromoacetamide | C2H4BrNO | CID 4353.

- Benchchem. 2-Bromoacetamide | 683-57-8.

- MedCrave online. Forced degradation studies. (2016-12-14).

- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02).

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Pharmaguideline. Guidelines for Pharmaceutical Stability Study. (2012-10-08).

- Research Journal of Pharmacy and Technology. LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method.

- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.

- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024-08-08).

- Kolz, A. C. et al. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021-12-17).

- PubMed. Influence of pH and light on the stability of some antioxidants.

- Deer, H. M. & Beard, R. Effect of Water pH on the Chemical Stability of Pesticides. (2001-07).

- ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021-12-05).

- ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2024-08-06).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to N,N-Diallyl-2-bromoacetamide: A Versatile Bifunctional Reagent

An In-depth Technical Guide to the Applications of N,N-Diallyl-2-bromoacetamide

This compound is a unique chemical entity characterized by two key reactive moieties: a reactive α-bromoacetamide group and two allyl functional groups. This dual functionality makes it a highly versatile building block in organic synthesis, polymer chemistry, and bioconjugation. The α-bromoacetamide group serves as an efficient electrophile for alkylating a variety of nucleophiles, while the diallyl functionality is amenable to polymerization and other alkene-based transformations. This guide explores the synthesis of this compound and delves into its current and potential applications, providing a technical resource for its practical implementation in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60277-03-4 | [1] |

| Molecular Formula | C₈H₁₂BrNO | [1] |

| Molecular Weight | 218.09 g/mol | [1] |

| Exact Mass | 217.01023 Da | [1] |

| Synonyms | 2-bromo-N,N-bis(prop-2-enyl)acetamide, 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of diallylamine with a bromoacetyl halide. This reaction is a straightforward and efficient method for laboratory-scale preparation.

Rationale Behind the Synthetic Protocol

The selection of bromoacetyl bromide as the acylating agent is due to its high reactivity, which ensures a rapid and high-yielding reaction. The use of a low-temperature bath (dry ice/acetone) is crucial to control the exothermicity of the reaction between the highly reactive acid bromide and the amine. Methylene dichloride is an appropriate solvent as it is relatively inert and allows for easy workup. The aqueous washes with water and sodium bicarbonate are necessary to remove the diallylamine hydrobromide salt byproduct and any unreacted bromoacetyl bromide, respectively.

Experimental Protocol: Synthesis of N,N-Diallyl-α-bromoacetamide[2]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 80 g (0.4 mol) of bromoacetyl bromide in 200 ml of methylene dichloride.

-

Cooling : Cool the solution in a dry-ice/acetone bath to maintain a low temperature.

-

Addition of Diallylamine : Add 78 g (0.8 mol) of diallylamine dropwise to the stirred solution. The dropwise addition is critical to control the reaction rate and temperature.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C) and stir overnight.

-

Workup :

-

Wash the reaction mixture with water to remove the diallylamine hydrobromide salt.

-

Perform a subsequent wash with aqueous sodium bicarbonate to neutralize and remove any remaining acidic impurities.

-

Wash again with water to remove any residual salts.

-

-

Isolation and Purification :

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield N,N-diallyl-α-bromoacetamide.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic and Medicinal Chemistry

The α-bromoacetamide moiety is a potent electrophile, making this compound a valuable intermediate for introducing the N,N-diallylacetamido group into various molecules. This functionality is particularly useful in the development of pharmaceutical agents and other bioactive compounds.

Alkylation of Nucleophiles

The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity allows for the synthesis of diverse derivatives.[2]

Experimental Protocol: General Procedure for N-Alkylation

-

Reactant Preparation : In a suitable solvent (e.g., DMF, acetonitrile), dissolve the nucleophilic substrate (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq).

-

Addition of Alkylating Agent : Add this compound (1.1 eq) to the solution.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Role as a Bulk Drug Intermediate

This compound is categorized as a bulk drug intermediate, indicating its utility in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways involving this exact molecule are proprietary, the broader class of acetamide derivatives is known to possess a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties. The synthesis of flavonoid acetamide derivatives, for instance, has been shown to improve bioavailability and ADMET properties, highlighting the importance of the acetamide moiety in drug design.[3]

General Alkylation Reaction Diagram

Caption: General scheme for nucleophilic substitution using this compound.

Applications in Polymer Science

The presence of two allyl groups allows this compound to function as a monomer in polymerization reactions, particularly in cyclopolymerization, and as a potential crosslinking agent.

Monomer for Cyclopolymerization

Diallyl compounds are known to undergo free-radical polymerization to form soluble polymers containing cyclic repeating units, a process known as cyclopolymerization.[4] This mechanism involves an alternating sequence of intermolecular and intramolecular propagation steps. The polymerization of this compound would be expected to yield a polymer with a backbone containing five- or six-membered rings and pendant bromoacetamide groups. These pendant groups offer sites for further post-polymerization modification.

Proposed Cyclopolymerization Workflow

-

Monomer Preparation : Purify this compound to remove any inhibitors.

-

Reaction Setup : In a reaction vessel, dissolve the monomer in a suitable solvent (e.g., dioxane, DMSO).

-

Initiation : Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Polymerization : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

-

Termination and Isolation : After the desired reaction time, cool the mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol, hexane).

-

Purification : Collect the polymer by filtration and dry it under vacuum.

Cyclopolymerization Mechanism Diagram

Caption: Simplified mechanism of this compound cyclopolymerization.

Crosslinking Applications

Crosslinking is essential for forming mechanically strong hydrogels and other polymer networks.[5] While synthetic crosslinkers are common, there is a growing interest in novel agents.[5] this compound, with its three reactive sites (two allyl groups and one bromoacetamide), is a prime candidate for a versatile crosslinking agent. For instance, it could be used to crosslink polymers containing nucleophilic groups (e.g., chitosan, gelatin) via the bromoacetamide moiety, with the allyl groups available for subsequent "click" chemistry reactions like thiol-ene additions.

Haloacetamides are known for their high specificity towards cysteine residues at physiological pH.[6] This makes this compound a potentially valuable tool in chemical biology for crosslinking proteins to study protein-protein interactions, similar to the application of dibromoacetamide sulfoxide (DBrASO).[6]

Potential in Bioconjugation and Drug Delivery

The reactivity of the α-bromoacetamide group towards thiol groups of cysteine residues in proteins makes it an excellent tool for bioconjugation. This reaction is specific and proceeds efficiently under mild, physiological conditions.

Protein Modification and Labeling

This compound can be used to attach a diallyl handle to proteins. This "handle" can then be used for further modifications. For example, the allyl groups can participate in thiol-ene "click" reactions to conjugate other molecules, such as imaging agents, drugs, or polyethylene glycol (PEG) chains to improve solubility and circulation time. Polymers with allyl functionalities are increasingly significant in biomedicine for applications like drug delivery and tissue engineering.[7]

Bioconjugation Workflow

Caption: Workflow for protein modification using this compound.

Conclusion and Future Outlook

This compound is a highly versatile molecule with significant potential in diverse scientific fields. Its dual functionality allows it to act as a key intermediate in the synthesis of complex organic molecules, a monomer for the creation of functional polymers through cyclopolymerization, and a specific tool for bioconjugation. The applications discussed in this guide, from its role as a bulk drug intermediate to its potential as a cysteine-reactive crosslinking agent, underscore its importance. Future research should focus on exploring the full scope of its polymerization behavior, developing novel bioactive molecules from this scaffold, and harnessing its unique properties for advanced applications in materials science and drug delivery systems.

References

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.

- N,N-DIALLYL-2-BROMO-ACETAMIDE. (n.d.). HANGZHOU LEAP CHEM CO., LTD.

- Synthesis of N,N-diallyl-α-bromoacetamide. (n.d.). PrepChem.com.

- Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023). PubMed Central.

- N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. (n.d.). Benchchem.

- 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.

- What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis? (n.d.). Guidechem.

- Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). ResearchGate.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate.

- RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (n.d.). ResearchGate.

- Synthesis and polymerization of N, N-diallyl morpholinium bromide. (n.d.). ResearchGate.

- Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? (n.d.). PubMed Central.

- Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central.

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Diallyl-2-bromoacetamide molecular weight and formula

An In-depth Technical Guide to N,N-Diallyl-2-bromoacetamide for Advanced Research Applications

Abstract

This compound is a bifunctional chemical intermediate of significant interest to the fields of organic synthesis, materials science, and drug discovery. Its structure incorporates a reactive electrophilic center at the α-bromo position and two nucleophilic allyl groups, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and potential applications, particularly for researchers and professionals in pharmaceutical development.

Core Chemical and Physical Properties

This compound is a specialized organic compound valued for its dual reactivity. The quantitative data for this molecule are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-bromo-N,N-di(prop-2-en-1-yl)acetamide | [1] |

| Synonyms | N,N-Diallyl-α-bromoacetamide, 2-bromo-N,N-bis(prop-2-enyl)acetamide | [1][2] |

| CAS Number | 60277-03-4 | [1] |

| Molecular Formula | C₈H₁₂BrNO | [1] |

| Molecular Weight | 218.09 g/mol | [1] |

| Exact Mass | 217.01023 u | [1] |

| InChIKey | LUQJYRFAMLETNH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the acylation of diallylamine with a bromoacetyl halide. The most common and efficient laboratory-scale method involves the reaction of diallylamine with bromoacetyl bromide.

Causality of Experimental Design: The choice of bromoacetyl bromide as the acylating agent is predicated on its high reactivity, which ensures efficient conversion. The reaction is conducted at low temperatures initially to control the exothermic nature of the acylation reaction between the highly reactive acid bromide and the amine. A 2:1 molar ratio of diallylamine to bromoacetyl bromide is employed; one equivalent of the amine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine. Methylene dichloride is an ideal solvent due to its inertness and ability to dissolve both reactants. The aqueous workup with sodium bicarbonate is crucial for removing any remaining HBr salts and unreacted starting materials, ensuring the purity of the final product.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule whose utility stems from the distinct reactivity of its two key functional groups.

-